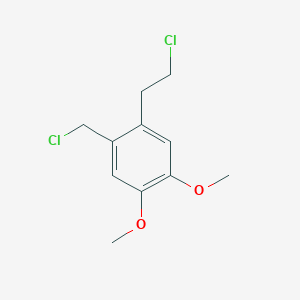
1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms attached to an ethyl and a methyl group, respectively, on a benzene ring that also contains two methoxy groups
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene typically involves the chlorination of 4,5-dimethoxybenzene. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms, facilitated by the presence of the methoxy groups which activate the ring towards electrophilic substitution.
Industrial production methods may involve more efficient and scalable processes, potentially utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding ethyl and methyl derivatives without the chlorine atoms.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene include:
1-(2-Chloroethyl)-4,5-dimethoxybenzene: Lacks the chloromethyl group, leading to different reactivity and applications.
2-(Chloromethyl)-4,5-dimethoxybenzene:
4,5-Dimethoxybenzene: The parent compound without any chlorine substituents, used as a starting material in various syntheses.
Eigenschaften
CAS-Nummer |
35491-92-0 |
|---|---|
Molekularformel |
C11H14Cl2O2 |
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C11H14Cl2O2/c1-14-10-5-8(3-4-12)9(7-13)6-11(10)15-2/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
JFHCSOUFIMNQQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CCCl)CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


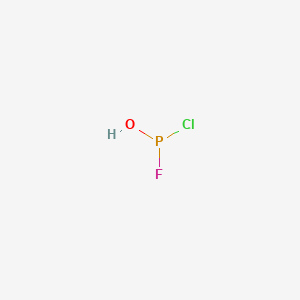
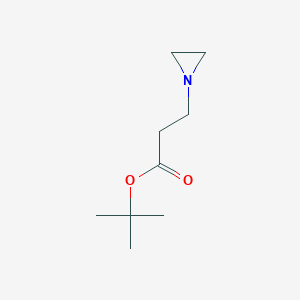
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
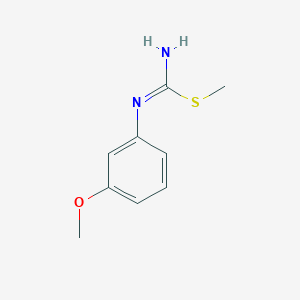
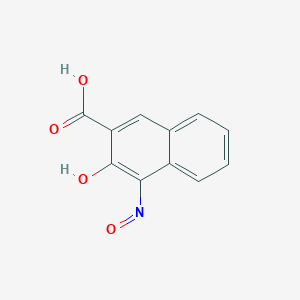
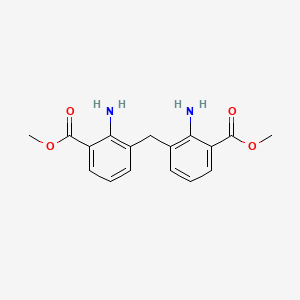
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
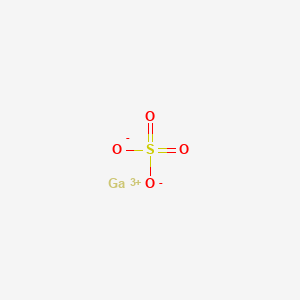
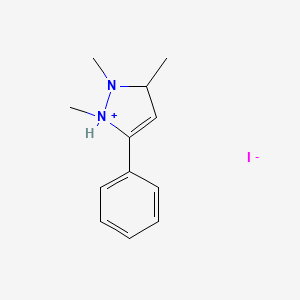

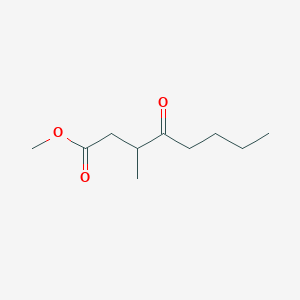
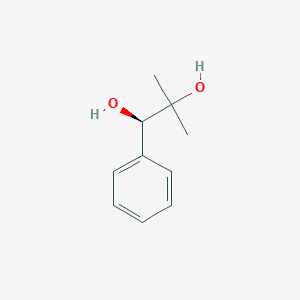
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

